molecular formula C17H14ClNO4 B14481266 Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate CAS No. 68533-65-3

Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate

Cat. No.: B14481266
CAS No.: 68533-65-3
M. Wt: 331.7 g/mol
InChI Key: HZLAMJWQESDCAW-UHFFFAOYSA-N
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Description

Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate is a chemical compound known for its complex structure and significant applications in various fields. This compound features a propanoate ester group, a chlorinated phenoxy group, and a cyanophenoxy group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-chloro-5-(2-cyanophenoxy)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Hydrolysis: Formation of 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoic acid.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

Scientific Research Applications

Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
  • Haloxyfop-P-methyl

Uniqueness

Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced selectivity and potency in certain applications, making it a valuable molecule for research and industrial purposes.

Properties

CAS No.

68533-65-3

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate

InChI

InChI=1S/C17H14ClNO4/c1-11(17(20)21-2)22-16-9-13(7-8-14(16)18)23-15-6-4-3-5-12(15)10-19/h3-9,11H,1-2H3

InChI Key

HZLAMJWQESDCAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=C(C=CC(=C1)OC2=CC=CC=C2C#N)Cl

Origin of Product

United States

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